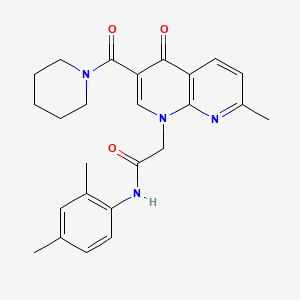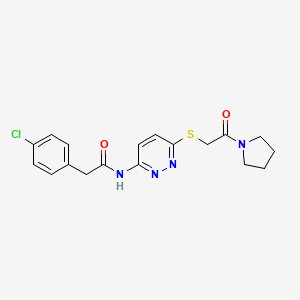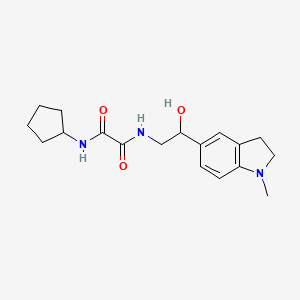![molecular formula C19H15FN4O2 B2545192 6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1251543-66-4](/img/structure/B2545192.png)
6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, a propyl group at the 1st position, and a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety at the 3rd position of the quinolone core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. The reaction is typically carried out under acidic conditions, such as using polyphosphoric acid or sulfuric acid, to facilitate the cyclization process.
Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent, such as potassium fluoride or cesium fluoride, in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Attachment of the Propyl Group: The propyl group at the 1st position can be introduced through an alkylation reaction using a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate or sodium hydride.
Formation of the Pyridin-2-yl-1,2,4-oxadiazol-5-yl Moiety: The pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety can be synthesized through a cyclization reaction involving an appropriate pyridine derivative and a nitrile oxide. The reaction is typically carried out under mild conditions, such as using a catalytic amount of a transition metal catalyst like copper(I) chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the efficient production of the compound with high purity and yield.
化学反应分析
Types of Reactions
6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding dihydroquinolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted quinolone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding quinolone derivatives with oxidized functional groups.
Reduction: Corresponding dihydroquinolone derivatives with reduced functional groups.
Substitution: Corresponding substituted quinolone derivatives with new functional groups replacing the fluorine atom.
科学研究应用
6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It is investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.
Pharmacology: The compound is used in pharmacological studies to understand its mechanism of action, pharmacokinetics, and pharmacodynamics. It is also used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is used as a chemical probe to study biological processes and molecular interactions. It is used in assays to identify and validate molecular targets and pathways involved in disease progression.
Industrial Applications: The compound is used in the development of new materials and chemical products. It is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
作用机制
The mechanism of action of 6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes involved in disease progression, such as kinases and proteases. This inhibition can lead to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
Bind to Receptors: The compound can bind to specific receptors on the surface of cells, such as G-protein-coupled receptors (GPCRs) and ion channels. This binding can modulate cellular responses and physiological processes, such as neurotransmission and immune response.
Modulate Gene Expression: The compound can modulate the expression of genes involved in various biological processes, such as cell proliferation, apoptosis, and inflammation. This modulation can lead to changes in cellular behavior and the inhibition of disease progression.
相似化合物的比较
6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound is structurally similar but contains a benzisoxazole moiety instead of the quinolone core.
4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine: This compound also contains a benzisoxazole moiety and is used in the development of new therapeutic agents for the treatment of neurological disorders.
6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: This compound is structurally similar but contains an indazole moiety.
The uniqueness of this compound lies in its combination of the quinolone core with the pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety, which imparts distinct biological activity and potential therapeutic applications.
属性
IUPAC Name |
6-fluoro-1-propyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-9-24-11-14(17(25)13-10-12(20)6-7-16(13)24)19-22-18(23-26-19)15-5-3-4-8-21-15/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVHVKEVKVJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
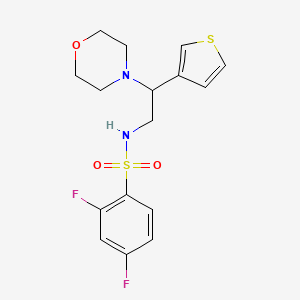

![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)
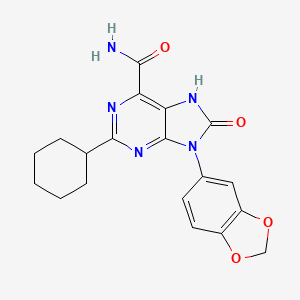
![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)

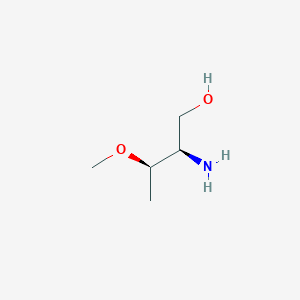
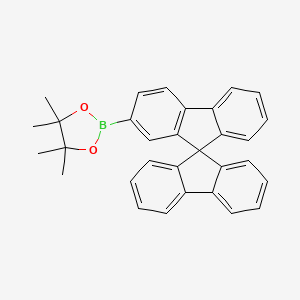
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)
